molecular formula C27H51N3O12 B11826948 Azido-PEG12-propargyl

Azido-PEG12-propargyl

Cat. No.: B11826948
M. Wt: 609.7 g/mol
InChI Key: JFQQBUBLJPOZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG12-propargyl (CAS: 2264091-72-5, molecular formula: C₂₇H₅₁N₃O₁₂) is a heterobifunctional polyethylene glycol (PEG) derivative featuring two distinct functional groups: a terminal azide (-N₃) and a propargyl (-C≡CH) group . This compound serves as a critical linker in bioconjugation, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") for applications such as drug delivery, PROTAC synthesis, and biomaterial engineering . Its PEG spacer (12 ethylene oxide units) enhances water solubility and reduces steric hindrance during conjugation .

Properties

Molecular Formula

C27H51N3O12

Molecular Weight

609.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C27H51N3O12/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-29-30-28/h1H,3-27H2

InChI Key

JFQQBUBLJPOZNZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG12-propargyl can be synthesized through a multi-step process involving the functionalization of PEG with azide and alkyne groups. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG12-propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Click Chemistry

Overview : Azido-PEG12-propargyl is primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This reaction allows for the formation of stable triazole linkages between azides and alkynes, facilitating the creation of complex molecular architectures.

Key Benefits :

  • Versatility : The ability to form stable linkages makes it suitable for various bioconjugation applications.
  • Efficiency : The CuAAC reaction is highly efficient and selective, minimizing by-products.

Bioconjugation

Applications :

  • Targeted Drug Delivery : By linking therapeutic agents to specific biomolecules (e.g., antibodies or peptides), this compound enhances the precision of drug delivery systems.
  • Synthesis of Proteolysis Targeting Chimeras (PROTACs) : This compound plays a crucial role in developing PROTACs, which are designed to selectively degrade target proteins associated with diseases such as cancer .

Drug Development

This compound is instrumental in the development of various drug delivery systems:

ApplicationDescription
Antibody-Drug Conjugates Enhances the stability and efficacy of conjugated drugs by facilitating precise linkages .
Nanoparticles Used to modify nanoparticles for improved targeting and reduced toxicity .
PEGylation Increases the solubility and circulation time of drugs, improving their pharmacokinetics .

Case Study 1: PROTAC Development

In recent studies, this compound has been utilized in the synthesis of PROTACs aimed at degrading specific oncoproteins. The incorporation of this linker has demonstrated enhanced efficacy in targeting cancer cells while minimizing off-target effects. Researchers reported significant improvements in therapeutic outcomes when using PROTACs synthesized with this compound compared to traditional methods .

Case Study 2: Drug Delivery Systems

A study highlighted the use of this compound in creating PEGylated liposomes that encapsulate chemotherapeutic agents. The liposomes demonstrated improved stability and targeted delivery to tumor sites, resulting in enhanced therapeutic efficacy and reduced systemic toxicity .

Mechanism of Action

Azido-PEG12-propargyl exerts its effects through click chemistry reactions. The azide and alkyne groups undergo cycloaddition reactions to form stable triazole linkages. In the context of PROTACs, the linker facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Comparison with Similar PEG-Based Compounds

Functional Group Variations and Reactivity

The table below compares Azido-PEG12-propargyl with structurally related PEG derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₂₇H₅₁N₃O₁₂ 621.7 (calculated) Azide (-N₃), Propargyl (-C≡CH) Bioconjugation, PROTACs, nanoparticle functionalization
Propargyl-PEG12-amine Not explicitly provided ~600–650 (estimated) Propargyl (-C≡CH), Amine (-NH₂) Amide bond formation with NHS esters; click chemistry for protein labeling
Azido-PEG12-acid C₂₇H₅₃N₃O₁₄ 643.72 Azide (-N₃), Carboxylic Acid (-COOH) PROTAC synthesis, hydrophilic spacer for drug conjugates
DSPE-PEG12-propargyl C₆₉H₁₃₂NO₂₁P 1342.77 Propargyl (-C≡CH), DSPE lipid Liposomal drug delivery, membrane anchoring
Bis-propargyl-PEG10 Not provided Not available Two propargyl groups Crosslinking via dual click chemistry

Key Research Findings and Differentiation

This compound vs. Azido-PEG12-acid
  • Reactivity : While both contain azides, Azido-PEG12-acid’s carboxylic acid group enables direct coupling to amines (e.g., EDC/NHS chemistry), whereas this compound requires click chemistry for conjugation .
  • Solubility : Azido-PEG12-acid’s terminal -COOH enhances aqueous solubility (critical for PROTAC synthesis), whereas this compound’s hydrophilicity depends on PEG alone .
This compound vs. Propargyl-PEG12-amine
  • Functional Flexibility: Propargyl-PEG12-amine’s amine group allows versatile amide bond formation, making it suitable for peptide coupling.
  • Biological Compatibility : Propargyl-PEG12-amine’s PEG spacer improves solubility in biological buffers, whereas this compound’s dual functional groups may introduce steric challenges in crowded environments .
This compound vs. DSPE-PEG12-propargyl
  • Structural Role : DSPE-PEG12-propargyl integrates a lipid (DSPE), enabling membrane integration in liposomes. This compound lacks lipid moieties, limiting its use to solution-phase conjugation .
  • Molecular Weight : DSPE-PEG12-propargyl’s higher molecular weight (1342.77 vs. ~621.7) reflects its lipid-PEG hybrid structure, impacting pharmacokinetics in drug delivery .

Biological Activity

Azido-PEG12-propargyl is a polyethylene glycol (PEG) derivative that has garnered attention in the field of biochemistry and medicinal chemistry, particularly for its role in click chemistry and PROTAC (Proteolysis Targeting Chimera) technology. This compound features both an azide and a propargyl group, enabling it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its unique structure allows it to serve as a versatile linker in the synthesis of targeted therapeutic agents, particularly in cancer research.

The biological activity of this compound is primarily linked to its ability to facilitate targeted protein degradation through PROTAC technology. PROTACs utilize a bifunctional molecule that recruits an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound acts as a crucial linker in these constructs, enhancing the specificity and efficacy of drug candidates while minimizing off-target effects .

Click Chemistry Applications

This compound is particularly noted for its role in click chemistry, where it participates in CuAAC reactions to form stable triazole linkages. This reaction is vital for the conjugation of biomolecules, allowing researchers to create complex bioconjugates for various applications, including drug delivery systems and imaging agents . The stability and efficiency of the triazole bond formed through this reaction make this compound a valuable tool in chemical biology.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Targeting Myeloid-Derived Suppressor Cells : In a study involving anti-GR1 antibodies, this compound was used to create dual-antibody formats that effectively targeted myeloid-derived suppressor cells. The conjugation process demonstrated high efficiency, resulting in significant improvements in targeting efficacy .
  • Radiopharmaceutical Development : Research has shown that compounds incorporating triazole units derived from this compound exhibited enhanced renal uptake in murine models, indicating potential for improved pharmacokinetics in radiopharmaceutical applications .
  • Bioconjugation for Drug Delivery : The compound has been employed as a linker in various bioconjugation strategies aimed at improving drug delivery systems. Its ability to form stable linkages with therapeutic agents enhances their bioavailability and targeting capabilities .

Properties of this compound

PropertyValue
Molecular FormulaC26H53N3O13
Molecular Weight615.71 g/mol
CAS Number1111239-69-0
DensityNot Available
Melting PointNot Available
Biological ActivityPROTAC Linker

Summary of Case Studies

Study FocusFindings
Targeting Myeloid-Derived Suppressor CellsEnhanced targeting efficacy with dual-antibody formats
Radiopharmaceutical DevelopmentImproved renal uptake observed in murine models
Bioconjugation for Drug DeliveryIncreased bioavailability and targeting capabilities

Q & A

Basic Questions

Q. What are the critical safety considerations when handling Azido-PEG12-propargyl in laboratory settings?

  • Methodological Answer : this compound requires strict adherence to safety protocols due to its reactive functional groups (azide and propargyl). Key precautions include:

  • PPE : Wear safety goggles, impervious gloves, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust, as it may cause respiratory irritation (H335) .
  • Storage : Store at -20°C in a dry environment, as recommended for similar PEG-based compounds .
  • Spill Management : Clean spills immediately using absorbent materials (e.g., alcohol wipes) and avoid drainage contamination .

Q. How can researchers verify the purity and structural integrity of this compound prior to experimentation?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC to assess purity (target ≥95% as per industry standards) and NMR (¹H/¹³C) to confirm structural features like the PEG spacer and reactive termini .
  • Mass Spectrometry : LC-MS or MALDI-TOF can validate molecular weight (C₂₇H₅₁N₃O₁₂, MW = 621.7 g/mol) .
  • Documentation : Cross-check CAS No. (2264091-72-5) and batch-specific certificates from suppliers .

Q. What are the primary applications of this compound in bioconjugation workflows?

  • Methodological Answer :

  • Click Chemistry : The azide and propargyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), linking biomolecules (e.g., proteins, oligonucleotides) to nanoparticles or surfaces .
  • PEG Spacer Role : The 12-unit PEG chain enhances solubility and reduces steric hindrance in aqueous reactions .
  • Case Study : For nanoparticle functionalization, optimize molar ratios (e.g., 1:3 ligand-to-particle ratio) to balance labeling efficiency and aggregation risks.

Advanced Research Questions

Q. How can researchers mitigate inconsistencies in reaction yields when using this compound for multi-step conjugations?

  • Methodological Answer :

  • Parameter Optimization :
VariableImpactAdjustment
pHAzide stability declines at acidic pH (<6).Maintain neutral pH (7-8) with phosphate buffers .
TemperatureElevated temps accelerate CuAAC but may degrade PEG.Use 25–37°C with Cu(I) stabilizers (e.g., TBTA) .
  • Analytical Validation : Use SEC-MALS to monitor conjugate size distribution and UV-Vis to quantify unreacted azide .
  • Troubleshooting : If yields drop, check for azide decomposition (FTIR for -N₃ peak at ~2100 cm⁻¹) or propargyl oxidation (NMR for alkyne proton loss) .

Q. What strategies can resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer :

  • Controlled Stability Studies :
  • Test degradation kinetics at -20°C (recommended) vs. 4°C using accelerated aging protocols.
  • Monitor azide integrity via HPLC every 30 days; >10% degradation suggests suboptimal storage .
  • Environmental Factors :
  • Humidity : PEG hydroscopicity may cause hydrolysis; store desiccated .
  • Light Exposure : Shield from UV light to prevent azide photodegradation .
  • Documentation : Report lot-specific stability in publications to aid reproducibility .

Q. How can this compound be integrated into complex systems (e.g., lipid nanoparticles) without compromising colloidal stability?

  • Methodological Answer :

  • Formulation Design :
  • Use microfluidics for controlled mixing, minimizing PEG-induced micelle formation .
  • Characterize hydrodynamic diameter (DLS) and ζ-potential pre/post-conjugation .
  • Competitive Binding Assays : Compare this compound with shorter PEG variants (e.g., PEG₅) to assess steric effects on target binding (SPR or ITC) .
  • Case Study : For mRNA-LNPs, limit PEG content to <5 mol% to avoid immune recognition while ensuring efficient targeting .

Methodological Frameworks for Experimental Design

Q. How to formulate a hypothesis-driven research question for studying this compound’s role in drug delivery systems?

  • Methodological Answer : Apply the PICO Framework :

  • Population : Targeted drug delivery system (e.g., liposomes).
  • Intervention : this compound-mediated surface functionalization.
  • Comparison : PEG₅ vs. PEG₁₂ spacers.
  • Outcome : Cellular uptake efficiency (measured via flow cytometry) .
  • Hypothesis : "PEG12 spacers enhance ligand accessibility compared to PEG5 in receptor-mediated endocytosis."

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound-based toxicity assays?

  • Methodological Answer :

  • Non-linear Regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error Analysis : Report 95% confidence intervals for replicate experiments (n ≥ 3) .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points from viability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.